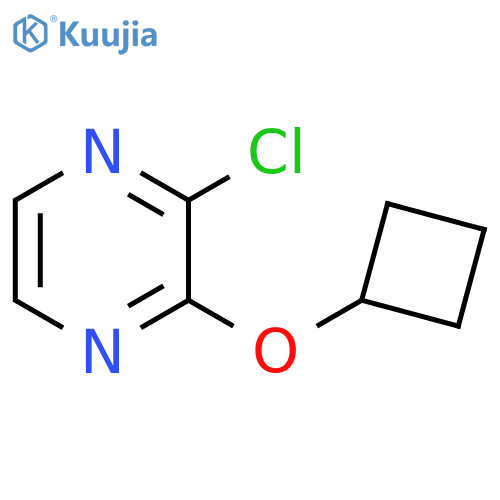Cas no 1250943-13-5 (2-chloro-3-cyclobutoxypyrazine)
2-クロロ-3-シクロブトキシピラジンは、ピラジン骨格にクロロ基とシクロブトキシ基が結合した複素環化合物です。分子式C8H9ClN2Oで表され、分子量は184.62 g/molです。この化合物は医農薬中間体としての応用が期待され、特にシクロブトキシ基の立体効果により特異的な分子設計が可能です。高い反応性を持つクロロ基は求核置換反応の活性部位として機能し、さらにシクロアルコキシ基の導入により脂溶性の調整が可能です。X線結晶構造解析により立体配置が確認されており、創薬化学における構造活性相関研究において有用な骨格を提供します。

1250943-13-5 structure
商品名:2-chloro-3-cyclobutoxypyrazine
CAS番号:1250943-13-5
MF:C8H9ClN2O
メガワット:184.62286067009
MDL:MFCD16684464
CID:4581805
PubChem ID:62140073
2-chloro-3-cyclobutoxypyrazine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-cyclobutoxypyrazine
-
- MDL: MFCD16684464
- インチ: 1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2
- InChIKey: KTBXVPNWCPMRPW-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CN=C1OC1CCC1
2-chloro-3-cyclobutoxypyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269685-0.1g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 0.1g |
$111.0 | 2025-03-20 | |
| Enamine | EN300-269685-10g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95% | 10g |
$1380.0 | 2023-09-11 | |
| TRC | C197196-1g |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 1g |
$ 340.00 | 2022-04-01 | ||
| TRC | C197196-100mg |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C197196-500mg |
2-Chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 500mg |
$ 210.00 | 2022-04-01 | ||
| Enamine | EN300-269685-10.0g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 10.0g |
$1380.0 | 2025-03-20 | |
| Enamine | EN300-269685-1.0g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 1.0g |
$321.0 | 2025-03-20 | |
| Enamine | EN300-269685-2.5g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95.0% | 2.5g |
$629.0 | 2025-03-20 | |
| Chemenu | CM463904-500mg |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95%+ | 500mg |
$282 | 2023-01-19 | |
| Enamine | EN300-269685-1g |
2-chloro-3-cyclobutoxypyrazine |
1250943-13-5 | 95% | 1g |
$321.0 | 2023-09-11 |
2-chloro-3-cyclobutoxypyrazine 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1250943-13-5 (2-chloro-3-cyclobutoxypyrazine) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 4770-00-7(3-cyano-4-nitroindole)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
